REACTION_CXSMILES
|
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=O)[C:4]=2[CH:3]=1.C(O)(C)C.O1CCCC1.[BH4-].[Na+]>O>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[CH:5][C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
were stirred for 10 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
forming a yellow suspension
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was then warmed to room temperature
|
Type
|
STIRRING
|
Details
|
the solution was stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
the solution was stirred at room temperature for an additional 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The consumption of 2-bromoanthraquinone 10
|
Type
|
CUSTOM
|
Details
|
Once the consumption of 2-bromoanthraquinone 10
|
Type
|
CUSTOM
|
Details
|
was never fully consumed), the volatiles
|
Type
|
CUSTOM
|
Details
|
were removed by rotary evaporation
|
Type
|
ADDITION
|
Details
|
3 M HCl was slowly added to the solution
|
Type
|
CUSTOM
|
Details
|
until bubbling
|
Type
|
ADDITION
|
Details
|
additional 3 M HCl (30 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
containing yellow-brown crystals
|
Type
|
CUSTOM
|
Details
|
As much water as possible was removed by rotary evaporation
|
Type
|
FILTRATION
|
Details
|
The contents were then vacuum-filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
to remove any water, acid and ionic salt
|
Type
|
CUSTOM
|
Details
|
leaving behind a yellow-brown colored solid
|
Type
|
FILTRATION
|
Details
|
The vacuum-filtration
|
Type
|
WASH
|
Details
|
the solid was washed with CH2Cl2 through the filter paper
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 was removed through rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The remaining solid was purified by column chromatography (100% hexane, Rf=0.27)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=CC3=CC=CC=C3C=C2C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |